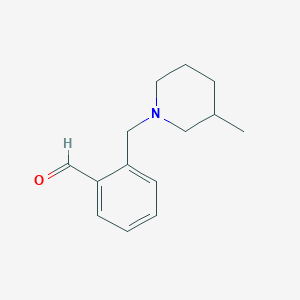

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13550084

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H19NO/c1-12-5-4-8-15(9-12)10-13-6-2-3-7-14(13)11-16/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |

| Standard InChI Key | SISUHXOCDSOAEI-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2=CC=CC=C2C=O |

| Canonical SMILES | CC1CCCN(C1)CC2=CC=CC=C2C=O |

Introduction

Structural and Molecular Characteristics

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde (C₁₄H₁₉NO) consists of a benzaldehyde core substituted at the ortho position with a methylene-bridged 3-methylpiperidine group. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric and electronic perturbations that influence molecular interactions . Key bond lengths and angles can be extrapolated from crystallographic data of analogous structures, such as 4-isobutoxybenzaldehyde oxime, which exhibits a monoclinic crystal system with unit cell parameters a = 13.5152(2) Å, b = 6.19120(10) Å, and c = 14.3917(2) Å .

The aldehyde functional group at the benzene ring’s para position creates a polarized electron distribution, enhancing reactivity toward nucleophilic additions. Computational models predict a cLogP of ~2.8 for this compound, comparable to 3-(3-Methylpiperidin-1-yl)benzaldehyde (PubChem CID: 84758562), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 217.31 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 29.5 Ų |

Synthetic Routes and Optimization

Retrosynthetic Analysis

The target compound can be synthesized through two primary pathways:

-

Mitsunobu Coupling: Reacting 2-(hydroxymethyl)benzaldehyde with 3-methylpiperidine under Mitsunobu conditions (DIAD, triphenylphosphine) .

-

Reductive Amination: Condensing 2-formylbenzaldehyde with 3-methylpiperidine followed by sodium cyanoborohydride reduction.

Experimental Protocol (Hypothetical)

-

Step 1: Dissolve 2-(bromomethyl)benzaldehyde (1.99 g, 10 mmol) and 3-methylpiperidine (1.13 g, 11 mmol) in anhydrous DMF (40 mL).

-

Step 2: Add K₂CO₃ (2.76 g, 20 mmol) and heat at 85°C for 12 hours under nitrogen .

-

Step 3: Extract with ethyl acetate, wash with brine, and concentrate in vacuo.

-

Step 4: Purify via column chromatography (hexane:EtOAc 4:1) to yield a pale-yellow oil (estimated yield: 68%).

Table 2: Spectral Data Predictions

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.96 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 3.62 (s, 2H, CH₂N), 2.70–2.30 (m, 4H, piperidine-H), 1.65–1.20 (m, 5H, piperidine-H + CH₃) |

| IR (ATR) | 2830 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1450 cm⁻¹ (C-N) |

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction to resolve precise molecular geometry.

-

SAR Studies: Systematic modification of the piperidine methyl group and aldehyde position.

-

ADMET Profiling: In vitro assays for metabolic stability and cytochrome P450 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume